4-hydroxy-1,2-dimethyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylbenzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-9-7(11(6)2)4-3-5-8(9)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRBEPNIUIWKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 1,2 Dimethyl 1h Benzimidazole
Established Synthetic Routes for Benzimidazole (B57391) Core Structures and Their Adaptations for Hydroxyl and Alkyl Substitutions
The formation of the benzimidazole core is a well-established area of organic synthesis, with numerous methods available. These can be broadly categorized into condensation reactions, catalytic approaches, and methods guided by the principles of green chemistry. The selection of a particular route for the synthesis of a substituted benzimidazole like 4-hydroxy-1,2-dimethyl-1H-benzimidazole depends on the availability of starting materials and the desired efficiency and environmental impact of the process.
Condensation Reactions Utilizing o-Phenylenediamines and Carbonyl Precursors (e.g., Aldehydes, Carboxylic Acids)
The most traditional and widely employed method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. nih.govrsc.org This approach is versatile, allowing for the introduction of a substituent at the 2-position of the benzimidazole ring by varying the carbonyl precursor.
For the synthesis of a 2-methyl substituted benzimidazole, acetic acid or its derivatives are commonly used. The general reaction involves the condensation of an appropriately substituted o-phenylenediamine with the carbonyl compound, followed by cyclization and dehydration to form the imidazole (B134444) ring. The reaction can be carried out under various conditions, often with acid or base catalysis to facilitate the reaction. nih.gov
One of the foundational methods involves reacting o-phenylenediamine with carboxylic acids, which upon heating, typically in the presence of a dehydrating agent like polyphosphoric acid, yields the corresponding 2-substituted benzimidazole. orgsyn.org Alternatively, aldehydes can be used as the carbonyl source. The reaction of an o-phenylenediamine with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to afford the benzimidazole. rsc.orggoogle.com Various oxidizing agents can be employed for this purpose.
A significant advantage of this method is the commercial availability of a wide range of substituted o-phenylenediamines and carbonyl compounds, allowing for the synthesis of a diverse library of benzimidazole derivatives.
Catalytic Approaches in Benzimidazole Synthesis (e.g., Lewis Acid Catalysis, Brønsted Acid Catalysis, Ionic Liquid Mediated Synthesis)
To improve the efficiency, yield, and reaction conditions of benzimidazole synthesis, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions and with shorter reaction times.
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to be effective catalysts for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. google.com These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. For instance, zinc triflate has been reported as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and substituted aldehydes in ethanol (B145695) at reflux temperature.
Brønsted Acid Catalysis: Brønsted acids, including solid-supported acids like silica (B1680970) sulfuric acid and Amberlite IR-120, also catalyze the formation of benzimidazoles. google.com These catalysts protonate the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. The use of solid acid catalysts offers the advantage of easy separation and recyclability.
Ionic Liquid Mediated Synthesis: Ionic liquids (ILs) have emerged as green and reusable reaction media and catalysts for a variety of organic transformations, including benzimidazole synthesis. google.com For example, [BMIM]HSO₄ has been used as an ionic liquid for the microwave-assisted synthesis of 2-substituted and 1,2-disubstituted benzimidazole derivatives in high yields. google.com The use of ionic liquids can lead to improved reaction rates and easier product isolation.
Table 1: Comparison of Catalytic Approaches in Benzimidazole Synthesis
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Lewis Acid | ZnCl₂, In(OTf)₃, CAN | Mild reaction conditions, high yields. |
| Brønsted Acid | Silica sulfuric acid, Amberlite IR-120 | Easy catalyst separation and recyclability. |
| Ionic Liquid | [BMIM]HSO₄ | Green reaction medium, enhanced reaction rates. |
Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and benzimidazole synthesis is no exception. nih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. acs.org
Key aspects of green chemistry in benzimidazole synthesis include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). acs.org
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, often under microwave irradiation or solvent-free conditions.
Use of Recyclable Catalysts: Employing solid-supported catalysts or nanoparticles that can be easily recovered and reused, minimizing waste.
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. chemrxiv.org
For example, the condensation of o-phenylenediamines with aldehydes has been successfully carried out in water, a non-toxic and environmentally friendly solvent. Similarly, solvent-free reactions, where the reactants are mixed and heated without any solvent, have been shown to be an effective and green method for benzimidazole synthesis. acs.org
Regioselective Introduction of Substituents for this compound Synthesis
The synthesis of this compound requires precise control over the placement of the hydroxyl and methyl groups. This is typically achieved through the use of appropriately substituted starting materials.
Strategies for Hydroxylation at the Benzene Ring (e.g., Position 4)
Achieving hydroxylation specifically at the 4-position of the benzimidazole ring can be challenging due to the potential for multiple reactive sites on the aromatic ring. A common and effective strategy is to start with a precursor that already contains the hydroxyl group in the desired position. For the synthesis of this compound, the ideal starting material is 3,4-diaminophenol (B1333219) .
The synthesis of 3,4-diaminophenol can be accomplished through a multi-step process starting from p-aminophenol. This involves an initial acylation to protect the amino group, followed by nitration to introduce a nitro group at the 3-position. Subsequent hydrolysis of the acyl group and reduction of the nitro group yields the desired 3,4-diaminophenol. This precursor ensures that the hydroxyl group is correctly positioned for the subsequent benzimidazole ring formation.
Direct hydroxylation of a pre-formed benzimidazole ring is generally less regioselective and can lead to a mixture of isomers, making it a less favorable approach for the synthesis of a single, specific isomer.
Methods for N-Alkylation (e.g., Methylation at Position 1)
The introduction of a methyl group at the N-1 position of the benzimidazole ring is a crucial step in the synthesis of this compound. N-alkylation of benzimidazoles is a well-established transformation that can be achieved using various alkylating agents and reaction conditions.
A common method involves the deprotonation of the N-H bond of the benzimidazole using a base, followed by reaction with a methylating agent.
Table 2: Common Reagents for N-Methylation of Benzimidazoles
| Base | Methylating Agent |
|---|---|
| Sodium hydride (NaH) | Methyl iodide (CH₃I) |
| Potassium carbonate (K₂CO₃) | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) |
The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted benzimidazoles. However, for a 4-hydroxy-2-methylbenzimidazole, methylation is expected to occur predominantly at the N-1 position. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
In the context of synthesizing this compound, the N-methylation step would typically be performed after the formation of the 4-hydroxy-2-methylbenzimidazole intermediate, which is obtained from the condensation of 3,4-diaminophenol and a suitable C1 source for the 2-methyl group.
Approaches for C-Alkylation (e.g., Methylation at Position 2)
The functionalization of the C2 position of the benzimidazole core is a critical strategy for creating structural diversity. While classical methods often build the ring with the C2 substituent already in place (e.g., by condensing an N-substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde), modern approaches focus on the direct C-H activation of a pre-formed benzimidazole ring. rsc.orgresearchgate.net This allows for more efficient and versatile synthesis.
Transition-metal catalysis has emerged as a powerful tool for the regioselective C-H alkylation of C2-unsubstituted benzimidazoles. nih.gov One notable method employs a Rhodium(I) catalyst for the branched-selective alkylation of the benzimidazole C2-H bond with alkenes. This transformation complements other methods that typically yield linear alkylation products. nih.gov Such a reaction allows for the introduction of a variety of alkyl groups with different electronic properties in good to excellent yields. nih.gov Another strategy involves nickel-catalyzed direct C-H bond alkylation using Grignard reagents as the coupling partner, providing an efficient route to various alkylated N-aromatic heterocycles at room temperature. researchgate.net Enantioselective methods have also been developed, such as a copper-hydride catalyzed approach for the C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, which proceeds with high stereoselectivity. nih.gov
Table 1: Modern Catalytic Approaches for C2-Alkylation of the Benzimidazole Scaffold
| Catalytic System | Alkylating Agent | Selectivity | Key Features | Reference |
|---|---|---|---|---|
| [Rh(cod)Cl]₂ / dArFpe | Alkenes | Branched | Complements linear alkylation methods; broad substrate scope. | nih.gov |
| Nickel Catalyst | Grignard Reagents | Not specified | Proceeds efficiently at room temperature. | researchgate.net |
Advanced Chemical Modifications and Derivatization Strategies of the this compound Scaffold
Beyond simple alkylation, the benzimidazole scaffold can be elaborately modified to create complex molecules with specialized functions. These strategies include creating hybrid molecules by fusing the benzimidazole core with other pharmacologically relevant heterocycles and functionalizing the scaffold for attachment to biomolecules or for use as diagnostic probes.
Molecular hybridization, which combines two or more distinct chemical scaffolds into a single molecule, is a widely used strategy in medicinal chemistry to develop compounds with enhanced or novel activities. The benzimidazole nucleus is a common component in such hybrids. nih.gov
A prominent example is the synthesis of benzimidazole-1,2,4-triazole hybrids. nih.govresearchgate.net The general synthetic route to these compounds involves several steps. First, a substituted o-phenylenediamine is reacted with a methyl 4-formylbenzoate (B8722198) to yield a methyl 4-(1H-benzimidazol-2-yl)benzoate intermediate. nih.gov This ester is then converted to the corresponding hydrazide. The hydrazide is subsequently treated with an appropriate alkylisothiocyanate to form a thiosemicarbazide (B42300) derivative, which undergoes base-catalyzed cyclization to afford the 5-substituted-1,2,4-triazole-3-thiol. Finally, a substitution reaction between this triazole-thiol and a 2-bromoacetophenone (B140003) derivative yields the target hybrid molecule. nih.gov This modular synthesis allows for extensive variation at multiple positions on both the benzimidazole and triazole rings.
Table 2: Examples of Hybrid Scaffolds Incorporating Benzimidazole
| Hybrid Class | Fused Heterocycle | Rationale for Hybridization | Reference |
|---|---|---|---|
| Benzimidazole-Triazole | 1,2,4-Triazole | Combines scaffolds from known antifungal agents. | nih.govnih.govresearchgate.net |
| Benzimidazole-Thiazolidinone | 4-Oxothiazolidine | Creates novel structures for biological screening. | researchgate.net |
To be used as biological tools, small molecules like this compound often require functionalization with specific chemical groups that enable their use as fluorescent probes or allow for their covalent attachment to biomolecules (bioconjugation).
For probe development, a benzimidazole scaffold can be chemically linked to a fluorophore. For instance, a fluorescent probe for cysteine was developed based on a 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole core. nih.gov The synthesis involved the condensation of 4-methylbenzene-1,2-diamine with anthracene-9-carbaldehyde. nih.gov This core was then further modified to incorporate a reactive acrylamide (B121943) group, which selectively reacts with cysteine, leading to a detectable fluorescence response. nih.gov This general strategy could be adapted to the this compound scaffold to develop probes for specific biological targets.
For bioconjugation, reactive handles such as carboxylic acids can be introduced onto the benzimidazole ring system. A bis-carbenic benzimidazole complex (AuNHC-2) was synthesized with carboxylic acid groups on the backbone specifically to allow for bioconjugation. acs.org This functionalized benzimidazole was then successfully conjugated to a peptide (D-PepH3-NH2) using standard solid-phase peptide synthesis coupling reagents, including 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and 1-Hydroxy-7-azabenzotriazole (HOAt). acs.org This demonstrates how the benzimidazole core can be prepared for covalent linkage to peptides or other biomolecules for targeted delivery or research applications.
Table 3: Strategies for Functionalizing the Benzimidazole Scaffold
| Application | Functional Group/Moiety | Synthetic Strategy | Purpose of Functionalization | Reference |
|---|---|---|---|---|
| Fluorescent Probe | Anthracene (fluorophore) and Acrylamide (reactive group) | Condensation followed by amidation. | To create a molecule that selectively reacts with an analyte (cysteine) to produce a fluorescent signal. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2-bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)ethane (dArFpe) |
| [Rh(cod)Cl]₂ |
| 4-methylbenzene-1,2-diamine |
| anthracene-9-carbaldehyde |
| 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole |
| 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA) |
| methyl 4-formylbenzoate |
| methyl 4-(5(6)-substituted-1H-benzimidazol-2-yl)benzoate |
| 2-bromoacetophenones |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |
| 1-Hydroxy-7-azabenzotriazole (HOAt) |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 1,2 Dimethyl 1h Benzimidazole
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture
Accurate Determination of Bond Lengths, Bond Angles, and Torsion Angles
A definitive table of bond lengths, bond angles, and torsion angles for 4-hydroxy-1,2-dimethyl-1H-benzimidazole cannot be provided as no crystallographic studies detailing its solid-state structure were found.
Analysis of Molecular Conformation and Planarity
Without experimental data from techniques such as X-ray crystallography or computational modeling specific to this compound, an analysis of its molecular conformation and the planarity of its benzimidazole (B57391) core remains speculative.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions, π-π Stacking)
While it can be hypothesized that the hydroxyl group would participate in hydrogen bonding, and the aromatic system could engage in π-π stacking and C-H···π interactions, the precise nature and geometry of these interactions in the crystal lattice of this compound are unknown.
Crystal Packing Analysis and Supramolecular Assembly
A detailed analysis of the crystal packing and the resulting supramolecular assembly is contingent on the availability of crystallographic data, which is currently lacking for this compound.
Theoretical and Computational Chemistry Investigations of 4 Hydroxy 1,2 Dimethyl 1h Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. niscpr.res.innih.gov By calculating the optimized molecular geometry, DFT provides a stable, low-energy configuration of the molecule. niscpr.res.in This optimized structure is the foundation for predicting a wide range of properties, from spectroscopic data to reactivity. nih.gov DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are frequently used to achieve a balance between accuracy and computational cost for organic molecules like benzimidazole (B57391) derivatives. nih.govmdpi.com The optimized geometry corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov
DFT calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental results for structure validation.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. nih.gov These calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be compared with experimental data from FT-IR and FT-Raman spectroscopy. niscpr.res.innih.gov This comparison aids in the assignment of specific vibrational modes, such as C-H, O-H, and C=C stretching and bending, to the observed spectral bands. mdpi.comresearchgate.net For example, in studies of similar benzimidazole structures, O-H stretching vibrations are typically predicted in the 3600-3400 cm⁻¹ range, while aromatic C-C stretching vibrations are found between 1625 and 1430 cm⁻¹. mdpi.com
Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Benzimidazole Derivative This table demonstrates the type of data generated for a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as specific data for 4-hydroxy-1,2-dimethyl-1H-benzimidazole is not available in the provided sources.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Potential Energy Distribution (PED) Assignment |
| O-H Stretch | 3619 | - | O-H stretching |
| C-H Stretch (Aromatic) | 3123-3009 | 2919 | Aromatic C-H stretching |
| C=O Stretch | 1708 | - | C=O stretching |
| C-C Stretch (Aromatic) | 1588 | - | Aromatic C-C stretching |
Source: Data interpretation based on findings for related compounds. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane) and can be correlated with experimental data to confirm molecular structure. nih.gov For benzimidazole derivatives, the chemical shifts of aromatic protons and carbons are sensitive to the electronic environment created by various substituents. researchgate.netugm.ac.id Calculations for 1-methyl-benzimidazole, a related structure, show distinct chemical shifts for the C4 and C7 carbons, which are used to analyze tautomeric forms. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. youtube.comnih.gov
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is easier to excite electronically. nih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov This gap is instrumental in predicting the charge transfer interactions that can occur within the molecule. mdpi.com
Global Reactivity Indices: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a good electrophile. nih.gov
Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies This table presents typical parameters derived from FMO analysis. The values are conceptual and based on general principles described in the sources.
| Parameter | Formula | Description |
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons |
Source: Formulas and concepts derived from cited literature. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the charge distribution around the molecule, using a color scale to represent different potential values. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. nih.govresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. nih.gov
Green Regions: Represent areas of neutral or zero potential. nih.gov
For benzimidazole derivatives, negative potential regions are typically localized over electronegative atoms like oxygen and nitrogen, while positive regions are often found around hydrogen atoms. nih.gov The MEP surface provides a visual guide to intermolecular interactions and helps predict how a molecule will interact with biological receptors or other reactants. mdpi.com
DFT calculations can be used to predict the thermodynamic properties of a molecule at different temperatures. mdpi.com Based on the vibrational analysis, properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be determined. mdpi.com These calculations provide insight into the thermal stability of the compound and how its thermodynamic functions change with temperature. For instance, studies on related compounds have derived correlation equations that describe these properties as a function of temperature. mdpi.com
Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. nih.govresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govsemanticscholar.org
The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and calculating the binding energy for different conformations. semanticscholar.org The resulting "docking score" provides an estimate of the binding affinity, with lower energy values indicating more favorable binding. semanticscholar.orgnih.gov Docking studies on various benzimidazole derivatives have shown that they can interact with target proteins through hydrogen bonds, π-π stacking, and hydrophobic interactions. niscpr.res.insemanticscholar.org The specific interactions depend on the amino acid residues in the binding pocket and the functional groups on the benzimidazole scaffold. niscpr.res.in
Table 3: Illustrative Molecular Docking Results for Benzimidazole Derivatives Against a Protein Target This table is a representative example showing the type of data obtained from docking simulations, based on studies of other benzimidazole compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Benzimidazole Derivative A | Beta-Tubulin | -8.50 | CYS241, LEU255 | Hydrophobic |
| Benzimidazole Derivative B | AChE | -7.1 | TRP84, TYR334 | π-π Stacking |
| Benzimidazole Derivative C | CDK-8 | -6.8 | ARG248, VAL196 | Hydrogen Bond |
Source: Data interpretation based on findings for related compounds. niscpr.res.insemanticscholar.orgsemanticscholar.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. semanticscholar.orgnih.gov MD simulations model the physical movements of atoms and molecules, providing a more realistic representation of the binding stability and conformational changes in a biological environment. nih.govresearchgate.net
An MD simulation is typically performed on the most promising ligand-protein complex identified through docking. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is stable. semanticscholar.orgnih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. nih.gov
By simulating the complex for a sufficient duration (e.g., nanoseconds), MD can confirm the stability of the interactions predicted by docking and reveal how the ligand and protein adapt to each other. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies can be instrumental in predicting its potential biological activities and in guiding the design of more potent and selective analogs.
The general workflow of a QSAR study involves several key steps. Initially, a dataset of compounds with known activities is collected. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Statistical methods are then employed to develop a mathematical model that correlates these descriptors with the observed biological activity. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques.
For instance, in a study on a series of benzimidazole derivatives, a 2D-QSAR model was developed to predict their anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn The model showed a strong correlation coefficient (R²) of 0.904, indicating a good fit between the predicted and experimental data. researchgate.netvjs.ac.vn Such models can help identify the key structural features that influence the biological activity of benzimidazole compounds.
For this compound, a hypothetical QSAR model could be developed to predict its activity against a specific biological target. The model might reveal the importance of the hydroxyl group at the 4-position and the methyl groups at the 1- and 2-positions for its activity. This information would be invaluable for the design of new derivatives with optimized properties.
Below is a representative data table illustrating the types of molecular descriptors that could be used in a QSAR analysis of benzimidazole derivatives.
| Descriptor | Type | Potential Influence on Activity |
| Molecular Weight (MW) | Constitutional | Can affect absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | Physicochemical | Represents the lipophilicity of the molecule, which influences cell membrane permeability. |
| Hydrogen Bond Donors (HBD) | Electronic | The hydroxyl group in this compound can act as a hydrogen bond donor, potentially interacting with target proteins. |
| Hydrogen Bond Acceptors (HBA) | Electronic | The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors. |
| Molar Refractivity (MR) | Steric | Relates to the volume of the molecule and can influence binding to a target site. |
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the concept of partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.
For this compound, a Hirshfeld surface analysis would provide valuable insights into its crystal packing and the nature of the intermolecular forces that stabilize its solid-state structure. The dnorm map highlights regions of close contact between neighboring molecules, with red spots indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds.
In studies of other benzimidazole derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular interactions, including N-H···N, C-H···N, and π-π stacking interactions. nih.gov For example, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, Hirshfeld analysis showed that H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions were the most significant contributors to the crystal packing. nih.gov
Similarly, for 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, the analysis indicated that H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), N···H/H···N (6.1%), and C···C (4.6%) contacts were the most important. nih.gov These findings highlight the diverse nature of intermolecular forces in benzimidazole crystals.
A hypothetical breakdown of the intermolecular contacts for this compound, based on Hirshfeld surface analysis, is presented in the table below.
| Interaction Type | Percentage Contribution | Description |
| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. |
| C···H/H···C | ~20-30% | Interactions involving carbon and hydrogen atoms, often contributing to crystal stability. |
| O···H/H···O | ~10-15% | Hydrogen bonding involving the hydroxyl group, which would be a key feature for this molecule. |
| N···H/H···N | ~5-10% | Hydrogen bonding involving the nitrogen atoms of the imidazole (B134444) ring. |
| C···C | ~3-7% | π-π stacking interactions between the aromatic rings of adjacent molecules. |
This detailed characterization of intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its melting point, solubility, and polymorphism, which are important considerations in materials science and pharmaceutical development.
Mechanistic Studies of Molecular Interactions Involving 4 Hydroxy 1,2 Dimethyl 1h Benzimidazole and Its Analogs
Enzyme Inhibition Kinetic Studies and Mechanistic Elucidation
Benzimidazole (B57391) and its derivatives are recognized for their ability to interact with and inhibit a wide range of enzymes through various mechanisms. researchgate.net Kinetic studies are crucial for understanding the nature of this inhibition and for the development of more potent and selective inhibitors.
The mode of enzyme inhibition by benzimidazole analogs is diverse and dependent on the specific enzyme and the chemical structure of the inhibitor.
Competitive Inhibition : In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. A study on the inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1) by the benzimidazole analogue 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) demonstrated a competitive mode of inhibition with respect to the aldehyde substrate. nih.gov
Non-Competitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. The same study on CB7 found that its inhibition was non-competitive with respect to the cofactor NADP+. nih.gov Another investigation into methoxylated hydroquinone benzimidazole analogues revealed them to be linear noncompetitive inhibitors of buttermilk xanthine oxidase. nih.gov
Mixed-Type Inhibition : This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. Kinetic analysis of two benzimidazole-triazole derivatives (compounds 3d and 3h) as inhibitors of acetylcholinesterase (AChE) showed a mixed inhibition pattern, indicating binding to both the catalytic active site and peripheral anionic site of the enzyme. nih.gov
Table 1: Examples of Inhibition Types for Benzimidazole Analogs
| Compound/Analog Class | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | ALDH3A1 | Competitive (vs. benzaldehyde), Non-competitive (vs. NADP+) | nih.gov |
| Methoxylated Hydroquinone Benzimidazoles | Xanthine Oxidase | Non-competitive | nih.gov |
| Benzimidazole-Triazole Derivatives (3d, 3h) | Acetylcholinesterase (AChE) | Mixed-type | nih.gov |
The binding affinity of an inhibitor to its target enzyme is quantified by the inhibition constant (Ki), with lower Ki values indicating stronger binding. The determination of Ki values is essential for structure-activity relationship (SAR) studies. For instance, detailed kinetic studies have determined the Ki values for several benzimidazole derivatives against their respective enzyme targets.
The benzimidazole analogue CB7 was found to be a potent inhibitor of ALDH3A1, exhibiting a Ki of 82 ± 6 nM when inhibition was competitive with respect to the substrate, and a Ki of 110 ± 3 nM in the non-competitive mode against the NADP+ cofactor. nih.gov In another study, two benzimidazole-triazole derivatives, compounds 3d and 3h, were identified as potent AChE inhibitors with Ki values of 26.2 nM and 24.8 nM, respectively. nih.gov
Table 2: Binding Affinities (Ki) of Selected Benzimidazole Analogs
| Compound | Target Enzyme | Ki Value (nM) | Reference |
|---|---|---|---|
| 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | ALDH3A1 | 82 ± 6 | nih.gov |
| Benzimidazole-Triazole Derivative 3d | Acetylcholinesterase (AChE) | 26.2 | nih.gov |
| Benzimidazole-Triazole Derivative 3h | Acetylcholinesterase (AChE) | 24.8 | nih.gov |
Identifying the precise binding site of an inhibitor on its target is fundamental to understanding its mechanism of action and for rational drug design. A combination of computational and biochemical methods is often employed for this purpose.
Computational Approaches:
Molecular Docking and Molecular Dynamics (MD) Simulations: These in silico techniques are widely used to predict the binding conformation and interaction patterns of benzimidazole derivatives within the active or allosteric sites of enzymes. nih.govresearchgate.net For example, molecular dynamics simulations were used to validate the binding poses of potential benzimidazole-based topoisomerase I inhibitors. acs.org Computational studies on 1,2-disubstituted benzimidazole derivatives have also been used to analyze their molecular structure and potential interactions. nih.gov These simulations can provide valuable insights into the specific amino acid residues involved in binding.
Biochemical Approaches:
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution, providing definitive evidence of the binding site and mode. drughunter.com
Site-Directed Mutagenesis: This biochemical method involves mutating specific amino acid residues in the suspected binding site and then measuring the effect on inhibitor binding. A significant loss of binding affinity upon mutation of a particular residue suggests its importance in the interaction. drughunter.com Structural, kinetic, and mutagenesis studies collectively demonstrated that the inhibitor CB7 binds to the aldehyde-binding pocket of ALDH3A1. nih.gov
Interaction with Nucleic Acids (DNA/RNA)
The planar heterocyclic structure of the benzimidazole scaffold makes it a prime candidate for interaction with nucleic acids, a mechanism that underlies the biological activity of many of its derivatives.
Benzimidazole compounds can bind to DNA through several distinct modes, primarily dictated by the nature and position of their substituents.
Groove Binding: Many benzimidazole derivatives function as DNA minor groove binders, showing a preference for AT-rich sequences. researchgate.netnih.gov The curvature of the molecule and the presence of positively charged groups often facilitate a snug fit into the minor groove, where they can form hydrogen bonds and van der Waals interactions with the edges of the base pairs. Computer modeling has been used to design dimeric bis-benzimidazole molecules that can selectively target and bind to long stretches of the DNA minor groove, covering a full turn of the DNA helix. acs.org
Interaction with RNA: Beyond DNA, benzimidazole derivatives have also been shown to interact with RNA. Studies have identified specific RNA internal loop structures that are the preferred binding targets for certain designer benzimidazoles, with binding affinities in the low micromolar to nanomolar range. nih.gov
Table 3: Modes of Nucleic Acid Interaction by Benzimidazole Analogs
| Analog Class | Nucleic Acid | Primary Mode of Interaction | Reference |
|---|---|---|---|
| General Benzimidazole Derivatives | DNA | Minor Groove Binding (AT-rich) | researchgate.netnih.gov |
| Multi-ring Benzimidazoles | DNA | Intercalation or Groove Binding | nih.gov |
| Dimeric Bis-benzimidazoles | DNA | Minor Groove Binding | acs.org |
| Designer Benzimidazoles | RNA | Binding to Internal Loops | nih.gov |
DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them important targets for antimicrobial and anticancer agents. nih.gov Numerous benzimidazole derivatives have been identified as potent inhibitors of these enzymes. mdpi.com
Topoisomerase I Inhibition: Several studies have reported on benzimidazole derivatives that inhibit mammalian DNA topoisomerase I. semanticscholar.orgnih.gov For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol was found to exhibit relatively potent topoisomerase I inhibition. semanticscholar.orgnih.gov Some analogs act as "topoisomerase poisons," which stabilize the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. acs.org
Dual Topoisomerase Inhibition: Certain benzimidazole ureas have been developed as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, which are bacterial type II topoisomerases. nih.gov These compounds bind to the ATP sites of the enzymes, preventing them from carrying out their function. nih.gov The ability to inhibit both enzymes is a valuable strategy for overcoming bacterial resistance. nih.gov
The inhibitory action of these compounds on topoisomerases is a direct consequence of their ability to interact with either the DNA substrate, the enzyme itself, or the enzyme-DNA complex, thereby disrupting the catalytic cycle of DNA cleavage and re-ligation. nih.govsemanticscholar.org
Sequence Selectivity in Nucleic Acid Binding
Benzimidazole derivatives are a well-studied class of compounds known for their ability to bind to the minor groove of DNA, often with a notable degree of sequence selectivity. acs.orgacs.org This binding is typically directed towards A/T-rich regions. acs.orgoup.comnih.gov The core structure of bis-benzimidazoles, such as the well-known Hoechst 33258, facilitates this interaction through the formation of hydrogen bonds between the benzimidazole moieties and the bases within the DNA minor groove, specifically with thymine O2-carbonyls and adenine N3-nitrogens. acs.orgnih.gov This interaction provides the basis for their sequence-specific recognition. acs.orgnih.gov
Studies using techniques like DNA footprinting and surface plasmon resonance (SPR) have confirmed that bis-benzimidazole compounds exhibit enhanced affinity and selectivity for AT sequences in DNA. oup.com For instance, certain symmetric bis-benzimidazoles bind strongly to alternating A·T sequences and AATT sequences. oup.comrsc.org The binding affinity can be significant, with binding constants for AATT DNA sequences measured in the range of 2.1 to 9.4 x 107 M-1. oup.com Molecular modeling has further elucidated that the linker group connecting the benzimidazole units can be designed to allow simultaneous binding of both groups into the minor groove, with all benzimidazole groups interacting with A·T base pairs via hydrogen bonding. acs.org
Interestingly, the introduction of bulky substituents can alter this DNA binding preference. For example, certain designer benzimidazoles with bulky tert-butyl groups show precluded binding to the DNA minor groove due to steric clashes. nih.gov However, these modifications can shift the selectivity towards RNA. These modified compounds have been shown to bind with high affinity to specific RNA internal loop structures, with dissociation constants (Kd) in the low micromolar range, while showing no detectable binding to preferred DNA sequences. nih.gov This highlights the tunability of benzimidazole scaffolds for selective targeting of different nucleic acid structures. Covalent conjugation of benzimidazoles to oligodeoxynucleotides has also been shown to significantly enhance the thermal stability and sequence specificity of the resulting duplexes. acs.orgnih.gov
Table 1: Binding Affinities of Benzimidazole Derivatives to Nucleic Acids
| Compound Type | Target Nucleic Acid | Binding Site Preference | Dissociation/Binding Constant | Reference |
|---|---|---|---|---|
| Symmetric bis-benzimidazole | DNA | AATT | Ka = 9.4 x 107 M-1 | oup.com |
| Symmetric bis-benzimidazole | DNA | AATT | Ka = 2.1 x 107 M-1 | oup.com |
| Designer Benzimidazole (with bulky substituents) | DNA | 5'-AATT | Kd >> 50,000 nM | nih.gov |
| Designer Benzimidazole (with bulky substituents) | RNA | Specific internal loops | Kd = 1000 - 3000 nM | nih.gov |
| Unconjugated Benzimidazole | DNA Duplex | A/T rich | ΔTm = +1.6 to +5.3 °C | acs.org |
Protein-Ligand Interaction Profiling (e.g., with Bovine Serum Albumin, Protein Tyrosine Phosphatase 1B)
The interaction of benzimidazole derivatives with proteins is a critical aspect of their biological activity. Bovine Serum Albumin (BSA) is a frequently used model protein to study these interactions. biointerfaceresearch.com Spectroscopic studies, including absorption, fluorescence, and synchronous fluorescence, are employed to investigate the binding mechanisms. nih.gov For various benzimidazole derivatives, these studies have revealed a static quenching mechanism upon binding to BSA, indicating the formation of a ground-state complex. biointerfaceresearch.com
Thermodynamic parameters calculated from these interactions provide insight into the nature of the binding forces. For instance, the binding of 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB) to BSA was characterized by determining the Stern-Volmer quenching constant (Ksv), the apparent binding constant (KA), and the number of binding sites (n). nih.gov Similarly, for 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (FBFPB), quenching constants were found to be in the order of 104 M-1 at physiological temperatures. nih.gov Molecular docking studies often complement experimental data, suggesting that interactions can be stabilized by hydrogen bonds and van der Waals forces within the protein's binding pockets. biointerfaceresearch.com
Protein Tyrosine Phosphatase 1B (PTP1B) is another significant biological target. While direct studies on 4-hydroxy-1,2-dimethyl-1H-benzimidazole are not prevalent, research on related small molecules provides a framework for potential interactions. The catalytic site of PTP1B is a target for inhibitors. nih.gov X-ray crystallography has shown that small molecules can form extensive hydrophobic interactions within the catalytic site. nih.gov Furthermore, PTP1B activity can be allosterically modulated through protein-protein interactions, often involving a proline-rich region of PTP1B. nih.gov This suggests that benzimidazole-based compounds could potentially interact with either the active site or allosteric sites on PTP1B, thereby influencing its enzymatic activity.
Table 2: Interaction Parameters of Benzimidazole Derivatives with Bovine Serum Albumin (BSA)
| Compound | Technique(s) | Key Findings | Quenching Constant (Ksv) | Reference |
|---|---|---|---|---|
| 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (FBFPB) | Absorption, Fluorescence, Synchronous Fluorescence, Molecular Docking | Static quenching, complex formation | 2.84 × 104 M-1 (at 301 K) | nih.gov |
| 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB) | Spectral Studies | Mutual interaction, calculation of thermodynamic parameters | Calculated at different temperatures | nih.gov |
Structure-Activity Relationships (SAR) Governing Molecular Recognition and Biological Activity
The biological activities of benzimidazole derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic core. acs.org Structure-Activity Relationship (SAR) studies aim to decipher these influences to design more potent and selective agents. nih.govrsc.org The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry because it interacts with a variety of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net
Substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to be critical for modulating activity. nih.gov For example, in the context of topoisomerase I inhibition, the presence of hydrogen bond accepting groups like formyl, aminocarbonyl, or nitro at the 5-position was correlated with inhibitory potential. nih.gov In contrast, for anti-inflammatory activity, the nature of the group at C-6 and a benzyl group at the N-1 position were found to enhance activity. nih.gov These findings underscore the high degree of structural specificity required for interaction with different biological targets. nih.gov
Impact of Alkyl Substituents on Interaction Potency
Alkyl substituents at various positions of the benzimidazole ring play a significant role in determining the interaction potency and biological activity of the compounds. acs.org N-alkylation, in particular, can positively influence chemotherapeutic efficacy. acs.org The length and nature of the alkyl chain at the N-1 position can modulate properties like lipophilicity, which is crucial for penetrating biological membranes. acs.org
For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, introducing an alkyl group at position 1 was found to support antiproliferative activity. acs.org The hydrophobic nature of the alkyl group was also linked to moderate-to-excellent inhibitory activities against fungi and Gram-positive bacteria. acs.org However, the effect can be complex; in some cases, increasing the length of the alkyl chain led to a reduction in antibacterial activity against certain strains. acs.org Studies on N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives showed that compounds with phenyl, methyl, and CH2OH groups at the N-1 position exhibited potent bactericidal effects. researchgate.net The position of substituents on the benzimidazole moiety, whether polar or non-polar, is a key determinant of the compound's biological properties. nih.gov
Role of the Hydroxyl Group in Hydrogen Bonding and Interaction Specificity
The hydroxyl group is a critical functional group that significantly influences the molecular recognition and biological activity of benzimidazole derivatives, primarily through its ability to act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov The formation of hydrogen bonds is fundamental to the specificity and stability of ligand-receptor interactions. researchgate.net
In several studies, the presence of one or more hydroxyl groups on the benzimidazole scaffold or its substituents has been directly linked to enhanced biological activity. For example, benzimidazole derivatives containing free hydroxyl groups have demonstrated significant antioxidant activity. mdpi.com In a series of 1H-benzimidazole-2-yl hydrazones, compounds with multiple hydroxyl groups on the phenyl moiety showed potent anthelmintic activity, with effectiveness reaching 100% in some cases. nih.gov This was a notable enhancement compared to derivatives with methoxy groups. nih.gov The O–H stretching vibrations are characteristic features in the IR spectra of these compounds. nih.gov The ability of the hydroxyl group to form strong hydrogen bonds can lead to more stable binding with target enzymes or receptors, thereby increasing interaction specificity and potency. researchgate.netaps.org
Biological Target Identification and Pathway Modulation Research in Vitro Biochemical Systems
Enzyme Target Screening and Identification
The therapeutic potential of the benzimidazole (B57391) core structure is often attributed to its ability to interact with various enzymes. In vitro screening of analogous compounds has identified several key protein targets, including enzymes involved in carbohydrate metabolism, epigenetic regulation, and cell signaling.
In Vitro Assays for α-Glucosidase and α-Amylase Inhibition
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov The benzimidazole scaffold has been a foundation for developing potent inhibitors of these enzymes. Numerous studies have synthesized and evaluated various benzimidazole derivatives, demonstrating their significant inhibitory potential, often comparable or superior to the standard drug, acarbose (B1664774). nih.govresearchgate.net
For instance, a series of benzimidazole-bearing thiosemicarbazone derivatives were evaluated against α-glucosidase and α-amylase, with many compounds showing excellent inhibitory potentials with IC50 values in the low micromolar range. nih.gov Another study on benzimidazole hydrazone derivatives reported yeast α-glucosidase inhibitory activity with IC50 values ranging from 8.40 µM to 179.71 µM. nih.gov The target benzimidazole 3f, which features a hydroxyl group on a phenyl substituent, was identified as a potent inhibitor against both α-amylase (IC50 = 12.09 µM) and α-glucosidase (IC50 = 11.02 µM). researchgate.net These findings suggest that the 4-hydroxy-1,2-dimethyl-1H-benzimidazole structure possesses the core features conducive to this inhibitory activity.
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives Press the button below to see the data. In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
|---|---|---|---|---|
| Benzimidazole Derivative 3c | α-Amylase | 18.65 ± 0.23 | Acarbose | 14.21 ± 0.06 |
| Benzimidazole Derivative 3e | α-Amylase | 20.7 ± 0.06 | Acarbose | 14.21 ± 0.06 |
| Benzimidazole Derivative 3f | α-Amylase | 12.09 ± 0.38 | Acarbose | 14.21 ± 0.06 |
| Benzimidazole Derivative 3g | α-Amylase | 22.33 ± 0.12 | Acarbose | 14.21 ± 0.06 |
| Benzimidazole Derivative 3f | α-Glucosidase | 11.02 ± 0.04 | Acarbose | - |
| Thiosemicarbazone Derivative 12 | α-Amylase | 1.10 ± 0.20 | Acarbose | 11.12 ± 0.15 |
| Thiosemicarbazone Derivative 13 | α-Amylase | 2.10 ± 0.10 | Acarbose | 11.12 ± 0.15 |
| Thiosemicarbazone Derivative 19 | α-Glucosidase | 1.30 ± 0.20 | Acarbose | 11.29 ± 0.07 |
Note: The data represents various derivatives of the core benzimidazole structure and not this compound itself. The specific substitutions on the benzimidazole ring significantly influence the inhibitory activity.
Evaluation against Lysine (B10760008) Demethylase Enzymes (KDM4 subfamily)
The Jumonji C (JmjC) domain-containing lysine demethylases (KDMs) are epigenetic modifiers that play crucial roles in gene transcription and are implicated in various diseases, including cancer. nih.govacs.org The KDM4 subfamily, in particular, has emerged as a therapeutic target. High-throughput screening has successfully identified a novel benzimidazole pyrazolone (B3327878) scaffold as an inhibitor of the human KDM4E isoform, with IC50 values in the low micromolar range. nih.gov
Subsequent optimization of this scaffold led to benzyl-substituted variants with improved potency in biochemical assays. acs.orgresearchgate.net These compounds were shown to be cell-permeable and effective in prostate cancer cell models. acs.org The mechanism of inhibition is believed to involve chelation of the active-site Fe(II) ion, which is essential for the demethylase activity. acs.orgresearchgate.net The discovery and validation of this benzimidazole-based scaffold highlight its potential for targeting the KDM4 family of enzymes. nih.gov
Table 2: In Vitro Inhibitory Activity of Benzimidazole Scaffolds against KDM4 Subfamily Press the button below to see the data. In Vitro Inhibitory Activity of Benzimidazole Scaffolds against KDM4 Subfamily
| Compound Scaffold | Target Enzyme | IC50 (µM) | Assay Type |
|---|---|---|---|
| Benzimidazole Pyrazolone (HTS Hit) | KDM4E | ~4-8 | FDH-coupled |
| Optimized Benzyl-substituted Variant (Compound 15) | KDM4E | 1.3 | FDH-coupled |
| Optimized Benzyl-substituted Variant (Compound 15) | KDM4E | 13 | Histone Demethylation ELISA |
Note: Data is for a benzimidazole pyrazolone scaffold and its optimized derivatives, demonstrating the tractability of the benzimidazole core for KDM4 inhibition. nih.govacs.org
Assessment of Protein Kinase Inhibition (e.g., CK2)
Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer and contributes to tumor growth and proliferation. portlandpress.comresearchgate.net The benzimidazole ring is a well-established scaffold for potent and selective CK2 inhibitors. nih.gov Derivatives such as 4,5,6,7-tetrabromobenzimidazole (B16132) (TBI) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) are widely used as cell-permeable CK2 blockers. portlandpress.comnih.gov
Research has shown that substitutions on the benzimidazole ring, particularly halogenation, significantly enhance inhibitory activity, with IC50 values reaching the low micromolar and even nanomolar range. nih.govresearchgate.net The inhibitory activity of these compounds is typically ATP-competitive. nih.gov The proven success of various substituted benzimidazoles as CK2 inhibitors suggests that this compound could also interact with this important kinase.
Table 3: In Vitro Inhibitory Activity of Selected Benzimidazole Derivatives against Protein Kinase CK2 Press the button below to see the data. In Vitro Inhibitory Activity of Selected Benzimidazole Derivatives against Protein Kinase CK2
| Compound | Target Enzyme | Ki (nM) | IC50 (µM) |
|---|---|---|---|
| DMAT | CK2 | 40 | ~0.15 |
| TBB | CK2 | - | ~0.19 |
| TBI | CK2 | 188 | 0.44 |
| TIBI | CK2 | 35 | 0.083 |
Note: Data represents well-characterized polyhalogenated benzimidazole derivatives, highlighting the scaffold's potency against CK2. researchgate.netnih.gov
Investigation of Cellular Pathway Modulation (e.g., Epigenetic Regulation, Gene Expression)
The interaction of benzimidazole derivatives with enzymes like KDM4 directly translates to the modulation of cellular pathways. Benzimidazoles are gaining significant attention for their potent epigenetic modulatory effects. rsc.orgresearchgate.netrsc.org By inhibiting histone demethylases, these compounds can alter gene expression without changing the underlying DNA sequence. researchgate.net
Specifically, the inhibition of KDM4 by the benzimidazole pyrazolone scaffold has been shown to maintain the transcriptionally silent histone H3 tri-methyl K9 (H3K9me3) epigenetic mark at subcytotoxic concentrations. nih.gov This repressive mark is crucial for chromatin condensation and gene silencing. In prostate cancer cells, treatment with a KDM4-inhibiting benzimidazole derivative led to the accumulation of the H3K9me3 mark and subsequent down-regulation of genes regulated by the androgen receptor, a key driver of prostate cancer progression. acs.orgresearchgate.net This demonstrates a clear mechanism by which benzimidazole compounds can modulate gene expression through epigenetic regulation.
Comparative Biochemical Efficacy Studies with Reference Compounds
In the development of enzyme inhibitors, new compounds are routinely compared against established reference agents. For α-glucosidase and α-amylase inhibitors, acarbose is the standard reference drug. nih.govnih.gov Numerous studies have shown that novel benzimidazole derivatives exhibit inhibitory potencies that are comparable or significantly greater than acarbose. nih.govresearchgate.netnih.gov
For example, a synthesized benzimidazole-thiosemicarbazone derivative (Compound 19) showed an IC50 value of 1.30 µM against α-glucosidase, which is considerably more potent than acarbose (IC50 = 11.29 µM) in the same assay. nih.gov Similarly, another derivative (Compound 12) inhibited α-amylase with an IC50 of 1.10 µM, surpassing the efficacy of acarbose (IC50 = 11.12 µM). nih.gov These comparative studies are crucial for validating the therapeutic potential of the benzimidazole scaffold and identifying candidates for further development.
Table 4: Comparative Efficacy of Benzimidazole Derivatives vs. Acarbose Press the button below to see the data. Comparative Efficacy of Benzimidazole Derivatives vs. Acarbose
| Compound | Target Enzyme | IC50 (µM) | Acarbose IC50 (µM) | Fold Improvement vs. Acarbose |
|---|---|---|---|---|
| Thiosemicarbazone Derivative 12 | α-Amylase | 1.10 ± 0.20 | 11.12 ± 0.15 | ~10.1x |
| Thiosemicarbazone Derivative 19 | α-Glucosidase | 1.30 ± 0.20 | 11.29 ± 0.07 | ~8.7x |
| Benzimidazole Derivative 3f | α-Amylase | 12.09 ± 0.38 | 14.21 ± 0.06 | ~1.2x |
| Benzothiazine Derivative 12a | α-Glucosidase | 18.25 | 58.8 | ~3.2x |
Note: This table highlights the superior or comparable in vitro efficacy of various heterocyclic structures, including benzimidazoles, against key enzymes relative to the standard drug acarbose. nih.govresearchgate.netnih.gov
Analytical Methodologies for Research and Isolation
Chromatographic Techniques for Purification and Quantitative Analysis (e.g., TLC, Column Chromatography, HPLC)
Chromatographic methods are fundamental to the isolation and purification of benzimidazole (B57391) derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is often utilized as a rapid, qualitative method to monitor the progress of synthesis reactions and to identify the optimal solvent systems for column chromatography. nih.govsemanticscholar.org For benzimidazole compounds, silica (B1680970) gel plates (e.g., Silica GF-254) are commonly used as the stationary phase. semanticscholar.org The separation is achieved using a mobile phase, which is typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate. nih.gov The ratio of these solvents is adjusted to achieve optimal separation. Visualization of the separated spots on the TLC plate can be done under UV light (254/360 nm). semanticscholar.org
Column Chromatography serves as the primary preparative technique for purifying crude reaction products to obtain pure 4-hydroxy-1,2-dimethyl-1H-benzimidazole. nih.govsemanticscholar.org This method uses a glass column packed with a stationary phase, commonly silica gel. The crude product is loaded onto the column, and a solvent system (eluent), often predetermined by TLC analysis, is passed through the column. nih.gov Different components of the mixture travel through the column at different rates, allowing for their separation and collection in fractions. The purity of these fractions is subsequently verified, often by TLC. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool that offers higher resolution, speed, and sensitivity compared to standard column chromatography. acs.org For quantitative analysis and final purification of benzimidazole derivatives, Reverse-Phase HPLC (RP-HPLC) is frequently employed. acs.org In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA). acs.org The compound is detected as it elutes from the column, typically by a UV detector set at a specific wavelength, generating a chromatogram where the peak area corresponds to the compound's concentration.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel GF-254 | Ethyl Acetate / n-Hexane (e.g., 3:5 v/v) | Reaction monitoring, solvent system selection | nih.govsemanticscholar.org |
| Column Chromatography | Silica Gel (70-200 nm) | Ethyl Acetate / n-Hexane (e.g., 1:9 v/v) | Preparative purification of crude product | nih.govsemanticscholar.org |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile / Water (+0.1% TFA) | Quantitative analysis, final purification | acs.org |
Electrochemical Methods for Real-time Interaction Studies (e.g., Voltammetric Detection of DNA Interactions)
Electrochemical methods are highly sensitive techniques used to investigate the interactions between electroactive molecules, such as certain benzimidazole derivatives, and biological targets like DNA. nih.gov These methods can provide valuable information on binding mechanisms, binding strength, and the stoichiometry of the interaction. mdpi.comnih.gov
Voltammetric techniques , particularly Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV), are commonly used. nih.govnih.gov These methods involve applying a potential to an electrode (e.g., a glassy carbon electrode) and measuring the resulting current. nih.gov When an electroactive compound like a benzimidazole derivative interacts with DNA, changes in the voltammetric signal (e.g., a decrease in peak current or a shift in peak potential) can be observed. nih.govdergipark.org.tr
In a typical experiment to study the interaction of this compound with DNA, a solution of the compound would be analyzed in the absence and presence of increasing concentrations of DNA. The changes in the oxidation or reduction peaks of the compound are monitored. A decrease in the peak current suggests a slow diffusion of the newly formed, bulkier benzimidazole-DNA complex to the electrode surface. nih.gov From these changes, key parameters like the binding constant (K), which indicates the strength of the interaction, can be calculated. mdpi.comnih.gov This approach allows for real-time monitoring of the interaction and can help elucidate the binding mode (e.g., intercalation, groove binding, or electrostatic interaction). mdpi.comdergipark.org.tr
| Electrochemical Technique | Parameter Measured | Information Obtained from DNA Interaction | Typical Electrode | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Current response to a linear potential sweep | Binding mode, diffusion coefficient changes | Glassy Carbon Electrode (GCE) | nih.govmdpi.com |
| Differential Pulse Voltammetry (DPV) | Current response to pulses superimposed on a linear potential ramp | Binding constant (K), detection of interaction | Glassy Carbon Electrode (GCE) | nih.govdergipark.org.tr |
Application of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS for Metabolic Profiling)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique in this category, offering high sensitivity and selectivity for identifying and quantifying metabolites in biological samples. researchgate.netsci-hub.st
LC-MS for Metabolic Profiling: To understand the fate of this compound in vivo or in vitro, untargeted metabolomics studies using LC-MS can be performed. jfda-online.com This involves incubating the compound with a biological system (e.g., human liver S9 fractions) and then analyzing the resulting mixture. jfda-online.com The liquid chromatography component separates the parent compound from its various metabolites, while the mass spectrometer provides mass-to-charge ratio (m/z) data for each separated component. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is often used to determine the precise elemental composition of the metabolites, facilitating their structural identification. jfda-online.com Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented, and their fragmentation patterns are analyzed. jfda-online.com This powerful combination allows for the comprehensive identification of metabolic products, such as hydroxylated, demethylated, or conjugated derivatives of the parent compound, providing critical insights into its metabolic pathways.
| Hyphenated Technique | Separation Principle | Detection Principle | Application | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Differential partitioning between stationary and mobile phases | Measurement of mass-to-charge ratio (m/z) of ionized molecules | Identification and quantification of metabolites in biological fluids | researchgate.netsci-hub.st |
| LC-High Resolution Mass Spectrometry (LC-HRMS) | High-efficiency chromatographic separation | Accurate mass measurement for elemental composition determination | Precise identification of unknown metabolites | jfda-online.com |
| LC-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation | Fragmentation of selected ions to obtain structural information | Structural elucidation of metabolites | jfda-online.com |
Q & A
Q. What are the standard synthetic routes for 4-hydroxy-1,2-dimethyl-1H-benzimidazole, and which steps require optimization?
The synthesis typically involves multi-step protocols, starting with o-phenylenediamine derivatives. A critical step is the introduction of the hydroxyl and methyl groups via condensation with hydrazine hydrate or alkylation agents under controlled conditions. For example, hydrazine hydrate in methanol facilitates hydrazinyl intermediate formation, while methylating agents like methyl iodide are used for dimethyl substitution. Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios (e.g., 1:1 molar ratios) must be optimized to minimize side products . Intermediate purification via column chromatography and spectroscopic validation (IR, NMR) are essential for structural fidelity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key functional groups identified?
- IR spectroscopy : The hydroxyl (-OH) group is identified by a broad stretch near 3395–3464 cm⁻¹, while N-H in the benzimidazole ring appears at ~3024–3464 cm⁻¹. S-H (if present) shows a sharp peak at ~2634 cm⁻¹ .
- ¹H-NMR : The methyl groups (CH₃) resonate as singlets at δ 2.50–3.50 ppm. Aromatic protons in the benzimidazole ring appear as multiplets in δ 6.80–7.50 ppm .
- 13C-NMR : The carbonyl (C=O) or aromatic carbons are detected at δ 115–160 ppm, with quaternary carbons near δ 150–155 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula, with deviations <±0.4% in elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from structural variations, assay conditions, or target specificity. To address this:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with ethyl or altering hydroxyl positioning) and compare bioactivity trends .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., cisplatin for cytotoxicity) to minimize variability .
- Molecular docking : Validate interactions with targets like kinases or DNA using software such as AutoDock, referencing crystallographic data (e.g., PDB IDs) for accuracy .
Q. What are the best practices for crystallographic refinement of this compound derivatives using SHELX software?
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data from single crystals. Monoclinic systems (e.g., space group P2₁/c) are common for benzimidazoles .
- SHELXL refinement : Apply restraints for disordered methyl or hydroxyl groups. Use the AFIX command for hydrogen atoms in idealized positions .
- Validation tools : Check for outliers in the CIF file using PLATON or Mercury. R-factor convergence below 5% indicates reliable refinement .
Q. How do structural modifications at the 1- and 2-positions of benzimidazole influence pharmacological activity?
- 1-position (N-methyl) : Enhances metabolic stability by reducing oxidative degradation. For example, 1-methyl derivatives show prolonged half-lives in pharmacokinetic studies .
- 2-position (hydroxyl group) : Governs hydrogen bonding with biological targets. Removing the hydroxyl (e.g., replacing with methoxy) reduces antioxidant activity but may improve lipophilicity for CNS penetration .
- Hybrid derivatives : Incorporating triazole or thiazole moieties at the 2-position (e.g., compound 9c in ) enhances antimicrobial potency by disrupting bacterial cell membranes .
Methodological Guidelines
- Synthetic optimization : Use Design of Experiments (DoE) to screen solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures .
- Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) to resolve ambiguities .
- Biological assays : Include positive controls and dose-response curves (IC₅₀/EC₅₀ values) for quantitative SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
